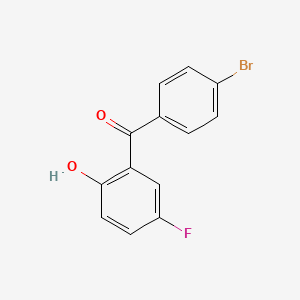
4'-Bromo-5-fluoro-2-hydroxybenzophenone
Descripción general
Descripción
4’-Bromo-5-fluoro-2-hydroxybenzophenone (BFHB) is a chemical compound that has gained attention in various fields of research for its unique properties and potential applications. It has a molecular formula of C13H8BrFO2 and a molecular weight of 295.1 g/mol .
Molecular Structure Analysis
The molecular structure of 4’-Bromo-5-fluoro-2-hydroxybenzophenone consists of a benzophenone core with a bromine atom at the 4’ position, a fluorine atom at the 5’ position, and a hydroxy group at the 2’ position .Chemical Reactions Analysis
While specific chemical reactions involving 4’-Bromo-5-fluoro-2-hydroxybenzophenone are not detailed in the sources retrieved, it’s worth noting that related compounds like 5-Bromo-2-hydroxybenzophenone have been used as raw materials for the synthesis of various monocondensed Schiff bases .Physical And Chemical Properties Analysis
4’-Bromo-5-fluoro-2-hydroxybenzophenone has a molecular formula of C13H8BrFO2 and a molecular weight of 295.1 g/mol . Other physical and chemical properties such as melting point, boiling point, and density were not found in the sources retrieved.Aplicaciones Científicas De Investigación
Photocrosslinking Agents in Polymer Chemistry
4’-Bromo-5-fluoro-2-hydroxybenzophenone serves as an effective photocrosslinking agent in polymer chemistry. When exposed to UV light, it initiates crosslinking reactions between polymer chains, leading to improved mechanical properties, such as increased tensile strength and thermal stability. Researchers use it to modify polymers for applications like coatings, adhesives, and photoresists in microfabrication processes .
Photoaffinity Labeling in Biochemical Studies
In biochemistry, photoaffinity labeling involves attaching a photoreactive compound to a specific protein or nucleic acid. 4’-Bromo-5-fluoro-2-hydroxybenzophenone can be used as a photoaffinity label. By binding to a target biomolecule and then exposing it to UV light, researchers can covalently link the compound to the molecule of interest. This technique helps identify binding sites, study protein-protein interactions, and elucidate enzyme mechanisms .
Synthesis of Fluorinated Organic Compounds
The presence of both bromine and fluorine atoms in 4’-Bromo-5-fluoro-2-hydroxybenzophenone makes it a valuable precursor for synthesizing fluorinated organic compounds. Researchers utilize it as a starting material to introduce fluorine-containing functional groups into various molecules. These fluorinated compounds find applications in medicinal chemistry, agrochemicals, and materials science .
Photostabilizers in Polymers and Plastics
Due to its UV-absorbing properties, 4’-Bromo-5-fluoro-2-hydroxybenzophenone acts as a photostabilizer. It absorbs UV radiation, preventing photo-induced degradation of polymers and plastics. Manufacturers incorporate it into products like films, fibers, and packaging materials to enhance their durability and extend their lifespan when exposed to sunlight .
UV-Curable Coatings and Inks
In the field of coatings and printing, UV-curable formulations are gaining popularity due to their rapid curing process. 4’-Bromo-5-fluoro-2-hydroxybenzophenone is used as a photoinitiator in UV-curable coatings, inks, and adhesives. When exposed to UV light, it triggers polymerization reactions, resulting in a hard, protective coating on surfaces. Applications include wood coatings, automotive finishes, and electronic device coatings .
Fluorescent Probes and Sensors
Researchers have explored the fluorescent properties of 4’-Bromo-5-fluoro-2-hydroxybenzophenone. By modifying its structure, they can create fluorescent probes and sensors. These molecules selectively bind to specific targets (such as proteins, nucleic acids, or ions) and emit fluorescence upon interaction. Such probes are valuable tools for studying cellular processes, detecting biomolecules, and monitoring environmental changes .
These applications highlight the versatility of 4’-Bromo-5-fluoro-2-hydroxybenzophenone across different scientific disciplines. If you need further details or additional applications, feel free to ask
Propiedades
IUPAC Name |
(4-bromophenyl)-(5-fluoro-2-hydroxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrFO2/c14-9-3-1-8(2-4-9)13(17)11-7-10(15)5-6-12(11)16/h1-7,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEUWDAGZZILEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)F)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Bromo-5-fluoro-2-hydroxybenzophenone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-chloro-2-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B3042107.png)
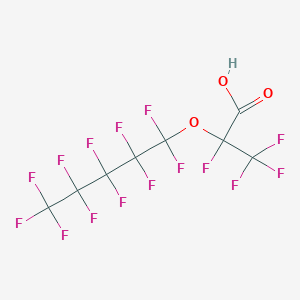
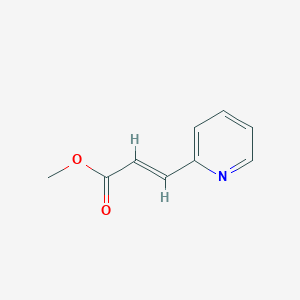
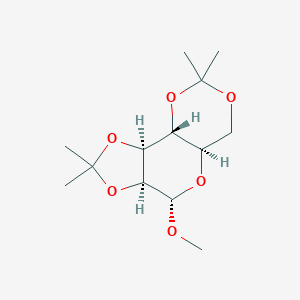
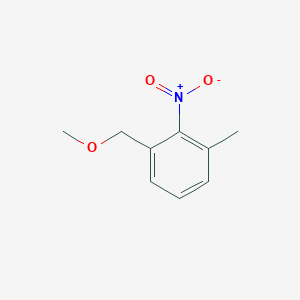

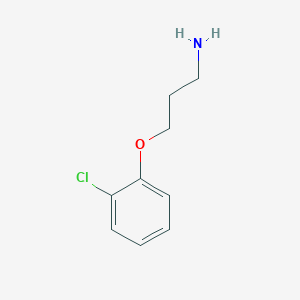
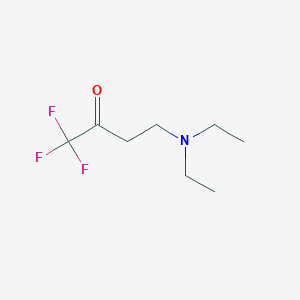
![[2,4,6-Trifluoro-3-(hydroxymethyl)-5-(trifluoromethyl)phenyl]methanol](/img/structure/B3042120.png)

